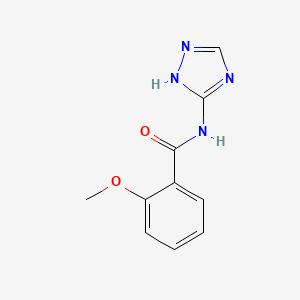![molecular formula C18H16Cl2N4O2 B5568096 N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)
N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine" belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse range of biological activities and chemical properties, making them significant in the field of medicinal and synthetic chemistry.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves reactions between ester ethoxycarbonylhydrazones with primary amines, as seen in the synthesis of various 1,2,4-triazole derivatives (Bektaş et al., 2010). Additionally, the Schiff base formation is a common approach in the synthesis of similar compounds (Bekircan et al., 2008).
Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches and Molecular Analysis : Research into the synthesis and antimicrobial activities of 1,2,4-triazole derivatives highlights the production of novel compounds through reactions involving various primary amines. These compounds are characterized for their potential antimicrobial activities against test microorganisms, with some showing significant effectiveness (Bektaş et al., 2010) (Bektaş et al., 2010).
Molecular Docking and DFT Studies : Another study focuses on the conformational analysis, DFT investigations, and molecular docking of triazole derivatives, providing insights into their structural aspects, spectroscopic behavior, intermolecular interactions, and potential inhibitory activity against tuberculosis. This suggests the possibility of new anti-TB drugs based on these compounds (Kumar et al., 2021) (Kumar et al., 2021).
Biological Activities and Potential Applications
Antimicrobial and Antitubercular Activities : The antimicrobial screening of newly synthesized compounds reveals their potential in treating microbial infections. Specifically, certain triazole derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (Avupati et al., 2013) (Avupati et al., 2013).
Potential in Drug Development : The synthesis, characterization, and in vitro evaluation of novel 1,3,5-triazine-Schiff base conjugates for their antimycobacterial activity underscore the potential of these compounds in the development of new drugs against tuberculosis, with some compounds showing comparable activity to standard antitubercular drugs (Avupati et al., 2013) (Avupati et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-2-25-17-8-13(9-23-24-11-21-22-12-24)7-16(20)18(17)26-10-14-5-3-4-6-15(14)19/h3-9,11-12H,2,10H2,1H3/b23-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOLDOFUDLUWQJ-NUGSKGIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NN2C=NN=C2)Cl)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)Cl)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)
![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)
![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)
![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)

![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)

![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)


![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)

